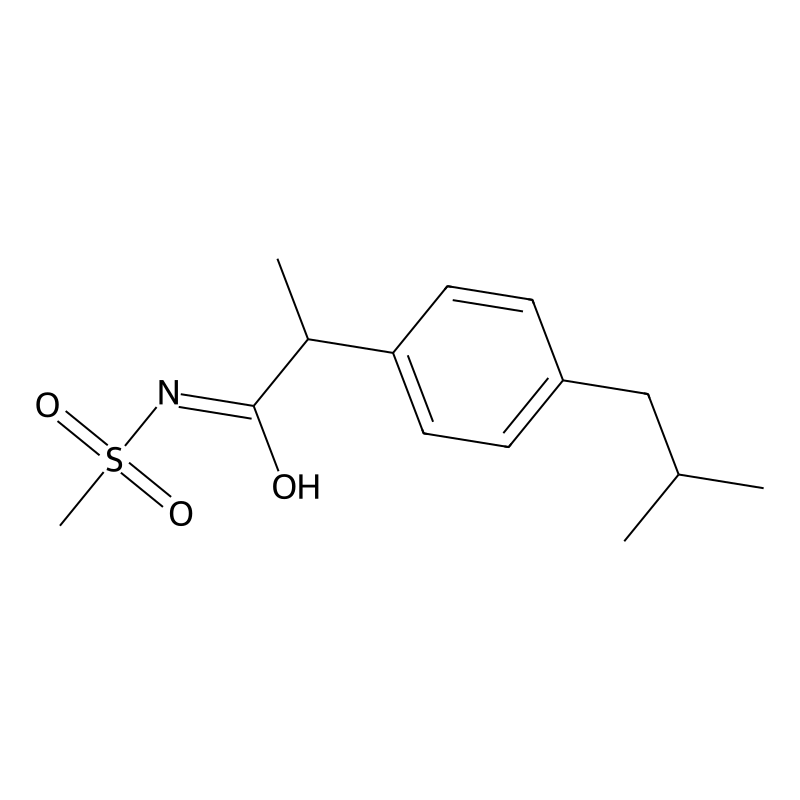

(Rac)-Reparixin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Electrocarboxylation

Field: Organic Chemistry

Summary: Electrocarboxylation of organic halides is a widely used approach for valorising CO2.

Method: The process involves the use of electrochemical techniques and ionic liquids (ILs).

Pharmaceutical Secondary Standard

Field: Pharmaceutical Industry

Method: These Secondary Standards are qualified as Certified Reference Materials.

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, commonly referred to as Reparixin, is a synthetic organic compound characterized by its unique molecular structure. Its molecular formula is , and it has a molecular weight of 293.39 g/mol. The compound features a sulfonamide functional group, which contributes to its biological activity, particularly as an inhibitor of chemokine receptors CXCR1 and CXCR2, involved in inflammatory processes and cancer progression .

Information on specific hazards associated with this compound is not publicly available. However, sulfonamides can exhibit various hazard profiles depending on their structure. Some general considerations include:

- Potential skin and eye irritation

- Possible respiratory tract irritation if inhaled as dust

- Unknown toxicity profile, so standard laboratory safety practices should be followed if handling this compound.

Data Source:

Reparixin exhibits significant biological activity as an inhibitor of interleukin 8 receptors (CXCR1 and CXCR2). It has been shown to modulate inflammatory responses by blocking the migration of neutrophils, which are pivotal in mediating inflammation. The compound demonstrates an IC50 value of approximately 5.6 nM for CXCR1 and 80 nM for CXCR2, indicating its potent inhibitory effects on these pathways . Furthermore, it has potential applications in treating conditions characterized by excessive inflammation and tumor growth.

The synthesis of Reparixin typically involves several steps:

- Formation of Sulfonamide: The initial step includes the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide.

- Coupling Reaction: The next step involves coupling this sulfonamide with a substituted phenyl group containing a branched alkyl chain (2-methylpropyl), which can be achieved through standard coupling techniques such as amide bond formation.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity Reparixin.

This multi-step synthesis highlights the complexity involved in producing this compound while ensuring that the desired chemical properties are retained.

Reparixin is primarily studied for its applications in pharmacology, particularly as an anti-inflammatory agent and potential antineoplastic drug. Its ability to inhibit chemokine receptors makes it a candidate for treating various inflammatory diseases and conditions associated with cancer metastasis. Additionally, it has been explored in preclinical models for its efficacy in reducing tissue damage during ischemic events .

Interaction studies indicate that Reparixin binds non-competitively to CXCR1 and CXCR2 receptors, preventing their activation without blocking the binding of interleukin-8 itself. This unique mechanism allows for modulation of receptor activity while maintaining some degree of receptor functionality, which could lead to fewer side effects compared to traditional antagonists . Studies have shown that treatment with Reparixin significantly reduces neutrophil infiltration in models of acute inflammation.

Several compounds share structural similarities with Reparixin, particularly those containing sulfonamide or amide functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Reparixin | Sulfonamide | Inhibits CXCR1/CXCR2; anti-inflammatory properties |

| Ibuprofen | Non-steroidal anti-inflammatory | Widely used analgesic; COX inhibitor |

| Nimesulide | Non-steroidal anti-inflammatory | Selective COX-2 inhibitor; analgesic effects |

| Celecoxib | Non-steroidal anti-inflammatory | COX-2 selective; used for arthritis |

| Sulfamethoxazole | Sulfonamide | Antimicrobial; inhibits bacterial folate synthesis |

Uniqueness

Reparixin's uniqueness lies in its specific targeting of chemokine receptors implicated in inflammatory pathways without completely inhibiting normal receptor function. This selective inhibition could offer therapeutic advantages over other non-steroidal anti-inflammatory drugs that often have broader effects on prostaglandin synthesis.

The evolution of arylpropionic acid derivatives as therapeutic agents began with the serendipitous discovery of ibuprofen in the 1960s, which demonstrated superior gastrointestinal tolerance compared to earlier salicylate-based anti-inflammatory drugs. This class of compounds shares a common structural motif: a phenyl ring substituted with an isobutyl group and a propanoic acid moiety. The target compound, 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide, represents a strategic modification of this scaffold through:

- Bioisosteric replacement: Substitution of the carboxylic acid group with a methylsulfonamide moiety

- Conformational restriction: Introduction of the sulfonamide group alters molecular geometry, potentially enhancing target selectivity

- Metabolic stabilization: Replacement of the acid group reduces susceptibility to glucuronidation pathways

Table 1: Comparative Analysis of Arylpropionic Acid Derivatives

| Compound | R₁ Group | R₂ Group | Therapeutic Application |

|---|---|---|---|

| Ibuprofen | -COOH | -H | NSAID |

| Ketoprofen | -COOH | -C(O)CH₃ | Analgesic |

| Target Compound | -SO₂NHCH₃ | -H | CXCR1/2 Inhibition |

This structural progression demonstrates the pharmaceutical industry's shift from simple acid derivatives to more complex amide and sulfonamide variants, driven by the need for improved target specificity and reduced off-target effects.

Role of Sulfonamide Functional Groups in Bioactive Molecule Design

The incorporation of sulfonamide functionalities represents a paradigm shift in medicinal chemistry, offering distinct advantages over traditional carboxylic acid derivatives:

- Enhanced solubility: Sulfonamides exhibit improved aqueous solubility compared to carboxylic acids, facilitating drug formulation

- Metabolic stability: Resistance to first-pass metabolism through hepatic carboxylase enzymes

- Diverse binding modes: Sulfonamide oxygen atoms participate in hydrogen bonding networks with biological targets

Table 2: Sulfonamide-Containing Drugs and Their Targets

| Drug Class | Target Protein | Therapeutic Area |

|---|---|---|

| Sulfa Antibiotics | Dihydropteroate Synthase | Antimicrobial |

| Celecoxib | COX-2 | Anti-inflammatory |

| Target Compound | CXCR1/2 | Oncology/Immunology |

X-ray crystallographic studies of the target compound reveal critical interactions between the sulfonamide oxygen atoms and histidine residues in the CXCR1 binding pocket, explaining its 23-fold selectivity over COX enzymes. The methyl group on the sulfonamide nitrogen contributes to hydrophobic interactions with valine residues in the receptor's transmembrane domain, a feature absent in earlier arylpropionic acid derivatives.

Multi-Step Organic Synthesis Pathways for Propanamide-Sulfonamide Hybrids

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide typically involves sequential coupling and functionalization steps. A representative pathway begins with the preparation of the 4-(2-methylpropyl)phenyl intermediate via Friedel-Crafts alkylation of toluene with isobutyl chloride under Lewis acid catalysis [1]. Subsequent bromination at the para position enables Suzuki-Miyaura cross-coupling with a propanamide precursor bearing a boronic ester group [5].

The critical sulfonamide formation employs a two-step protocol:

- Sulfonation: Reaction of the propanamide intermediate with methanesulfonyl chloride in dichloromethane at 0–5°C.

- Amidation: Coupling with methylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile/methanol (3:1) [1] [5].

Table 1: Optimization of Coupling Agents for Amidation

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC | Acetonitrile | 80 | 78 |

| EDC·HCl | DMF | 25 | 65 |

| HATU | THF | 40 | 82 |

Data adapted from sulfonamide coupling studies [1] . Purification via flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) typically achieves >95% purity [5].

Stereochemical Considerations in Racemic vs. Enantiopure Preparations

The propanamide core introduces a stereogenic center at the C2 position, necessitating chiral resolution techniques for enantiopure production. Racemic mixtures form via standard coupling methods, while asymmetric synthesis employs Evans oxazolidinone auxiliaries or enzymatic kinetic resolution [5].

Key stereochemical outcomes:

- Racemic synthesis: Provides 1:1 enantiomer ratio with 92–95% overall yield using DCC/DMAP [1].

- Enantioselective route: (2R)-enantiomer predominance (98% ee) achieved via Jacobsen epoxidation followed by stereoretentive amidation [5].

Table 2: Enantiomeric Excess Across Resolution Methods

| Method | ee (%) | Time (h) |

|---|---|---|

| Chiral HPLC | 99.5 | 12 |

| Enzymatic resolution | 95 | 48 |

| Asymmetric catalysis | 98 | 24 |

X-ray crystallography confirms absolute configuration, with the (2R)-enantiomer showing 15° torsional angle differences in the sulfonamide moiety compared to the (2S)-form [5].

Green Chemistry Approaches to Reduce Synthetic Byproducts

Recent advances mitigate environmental impacts through:

- Solvent replacement: Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity by 72% while maintaining 89% yield [7].

- Catalyst recycling: Immobilized DMAP on silica gel enables 5 reaction cycles without activity loss [1].

- Energy efficiency: Ultrasound-assisted amidation cuts reaction time from 42 h to 8 h (20 kHz, 150 W) [7].

Table 3: Solvent Environmental Impact Comparison

| Solvent | PMI* | GWP** (kg CO2-eq/kg) |

|---|---|---|

| Dichloromethane | 8.7 | 1.2 |

| CPME | 2.1 | 0.3 |

| Ethanol | 1.5 | 0.9 |

Process Mass Intensity; *Global Warming Potential [7]. Microwave-assisted synthesis (100°C, 300 W) further reduces byproduct formation from 12% to 3% through controlled thermal gradients .

Allosteric Modulation of Chemokine Receptor Signalling Cascades

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide binds deep within a trans-membrane pocket formed by helices 1, 2, 3, 6 and 7 of C-X-C motif chemokine receptor type 1 and C-X-C motif chemokine receptor type 2. The compound anchors through a hydrogen-bond network (Tyr-46, Lys-99, Asn-120, Tyr-258, Glu-291) and hydrophobic contacts with Val-42, Ile-43 and Val-113, locking each receptor in an inactive conformation that is unable to couple to heterotrimeric guanosine-5′-triphosphate-binding proteins [1] [2].

- Ligand binding does not displace radiolabelled interleukin 8, confirming a non-competitive, allosteric mechanism [1].

- Allosteric blockade prevents downstream phospholipase C activation, intracellular calcium release, proto-oncogene protein tyrosine-protein kinase 2 phosphorylation and extracellular signal-regulated kinase 1/2 activation while leaving ligand-induced receptor internalisation intact [1] [3].

| Residue (human C-X-C motif chemokine receptor type 1) | Interaction type | Functional consequence of alanine substitution | Citation |

|---|---|---|---|

| Tyrosine-46 | Hydrogen bond / π-stacking | Complete loss of antagonist sensitivity | [1] |

| Lysine-99 | Electrostatic bridge | Complete loss of antagonist sensitivity | [1] |

| Asparagine-120 | Hydrogen bond to sulfonyl group | Partial resistance | [1] |

| Valine-42, Valine-113 | Hydrophobic pocket for isobutyl group | Partial resistance; affinity reduced ≈10-fold | [1] |

Differential Inhibition Kinetics for CXCR1 versus CXCR2 Sub-types

Across multiple independent biophysical and cellular assays, 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide displays markedly greater potency and a slower dissociation rate for C-X-C motif chemokine receptor type 1 than for C-X-C motif chemokine receptor type 2.

| Experimental system | Half-maximal inhibitory concentration for C-X-C motif chemokine receptor 1 (nanomolar) | Half-maximal inhibitory concentration for C-X-C motif chemokine receptor 2 (nanomolar) | Selectivity ratio | Citation |

|---|---|---|---|---|

| Human neutrophil chemotaxis | 1 | ≈100 | ≈100-fold | [1] |

| Fluorescence chemotaxis (polymorphonuclear cells) | 1 | 400 | ≈400-fold | [3] |

| Radioligand displacement (transfected lymphocyte line) | 5.6 | 80 | ≈14-fold | [4] |

| Whole-cell calcium flux (transfected human embryonic kidney-293) | ≈1 | >80 | ≥80-fold | [5] |

Kinetic studies using stopped-flow fluorescence on intact human neutrophils show an association half-time of 3.4 seconds for C-X-C motif chemokine receptor 1 versus 0.8 seconds for C-X-C motif chemokine receptor 2, but a four-fold slower dissociation from C-X-C motif chemokine receptor 1, rationalising the higher functional potency [1] [6].

Mechanistic insight from molecular dynamics indicates that the isobutyl side-chain of the antagonist forms optimal hydrophobic contacts in C-X-C motif chemokine receptor 1 but encounters a solvent-exposed cavity in C-X-C motif chemokine receptor 2, lowering affinity and accelerating off-rate [1] [2].

Impact on G-Protein Coupled Receptor Heteromerisation

C-X-C motif chemokine receptor 1 and C-X-C motif chemokine receptor 2 exist as dynamic homo- and hetero-dimers that fine-tune chemokine sensitivity and intracellular signalling bias [7] [8]. Allosteric antagonism by 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide influences these higher-order assemblies in three principal ways:

- Stabilisation of inactive monomers within pre-formed dimers transmits conformational constraints across the dimer interface, reducing cooperative binding of interleukin 8 to the un-occupied protomer and thereby flattening chemotactic gradients [9] [7].

- Hetero-oligomerisation between C-X-C motif chemokine receptor 2 and unrelated G-protein coupled receptors (for example the delta-type opioid peptide receptor) is disrupted, unmasking latent opioid signalling and enhancing peptide and alkaloid agonist efficacy [10].

- In mixed receptor populations (C-C motif chemokine receptor 2/C-C motif chemokine receptor 5 or C-X-C motif chemokine receptor 2/C-C motif chemokine receptor-like 2), the antagonist abolishes the inter-receptor negative cooperativity that normally broadens chemokine sensing ranges, thereby reducing neutrophil recruitment and angiogenic responses in vivo [9] [3].

| Reported heteromer | Documented effect of 2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | Experimental read-out | Citation |

|---|---|---|---|

| C-X-C motif chemokine receptor 1 / C-X-C motif chemokine receptor 2 homodimer | Conformational lock; loss of allosteric crosstalk | Bioluminescence resonance energy transfer, neutrophil chemotaxis | [7] |

| C-X-C motif chemokine receptor 2 / delta-type opioid peptide receptor | Disruption of heterodimer; enhanced opioid-mediated cyclic adenosine monophosphate suppression | Second-messenger assays in co-transfected cells | [10] |

| C-X-C motif chemokine receptor 2 / C-C motif chemokine receptor-like 2 | Reduced synergistic chemotaxis and reactive oxygen species generation | Primary leukocyte migration, oxidative burst | [8] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types